GNE-293

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

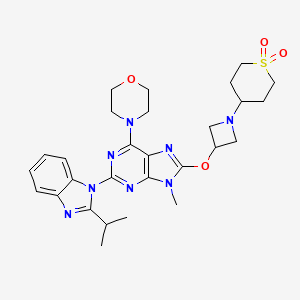

C28H36N8O4S |

|---|---|

Molecular Weight |

580.7 g/mol |

IUPAC Name |

4-[3-[9-methyl-6-morpholin-4-yl-2-(2-propan-2-ylbenzimidazol-1-yl)purin-8-yl]oxyazetidin-1-yl]thiane 1,1-dioxide |

InChI |

InChI=1S/C28H36N8O4S/c1-18(2)24-29-21-6-4-5-7-22(21)36(24)27-31-25-23(26(32-27)34-10-12-39-13-11-34)30-28(33(25)3)40-20-16-35(17-20)19-8-14-41(37,38)15-9-19/h4-7,18-20H,8-17H2,1-3H3 |

InChI Key |

XRLOEZGWBZHADC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NC2=CC=CC=C2N1C3=NC4=C(C(=N3)N5CCOCC5)N=C(N4C)OC6CN(C6)C7CCS(=O)(=O)CC7 |

Origin of Product |

United States |

Foundational & Exploratory

GNE-293: A Deep Dive into its PI3K Delta Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the phosphoinositide 3-kinase (PI3K) delta selectivity profile of GNE-293, a potent and selective inhibitor. The information presented herein is curated for researchers, scientists, and drug development professionals, offering a comprehensive overview of its biochemical and cellular activity, supported by detailed experimental protocols and visual representations of key biological pathways and experimental workflows.

Executive Summary

This compound is a highly potent inhibitor of the PI3K delta (PI3Kδ) isoform with a reported Ki of 0.47 nM. [cite: ] Its selectivity for PI3Kδ is a critical attribute, minimizing off-target effects and enhancing its therapeutic potential. This document summarizes the quantitative data demonstrating this selectivity, outlines the methodologies used to determine these parameters, and provides visual diagrams to aid in the understanding of the underlying biological and experimental frameworks.

Data Presentation: Quantitative Selectivity Profile

The inhibitory activity of this compound against the four Class I PI3K isoforms was determined through biochemical assays. The data, presented in the tables below, clearly illustrates the compound's remarkable selectivity for the delta isoform.

Table 1: this compound Inhibition of Class I PI3K Isoforms

| Isoform | Ki (nM) | Fold Selectivity vs. PI3Kδ |

| PI3Kδ | 0.47 | 1 |

| PI3Kα | 120.32 | 256 |

| PI3Kβ | 197.4 | 420 |

| PI3Kγ | 102.93 | 219 |

Note: Ki values for PI3Kα, β, and γ were calculated based on the provided fold selectivity against PI3Kδ.

Table 2: this compound Cellular Activity

| Assay | Cell Type | Endpoint | IC50 (nM) |

| Human Whole Blood Assay | Human Whole Blood | CD69 Expression | 4.38 [cite: ] |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

Biochemical Assay: Competitive Fluorescence Polarization

The biochemical potencies of this compound against PI3K isoforms were determined using a competitive fluorescence polarization assay. This assay measures the formation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), the product of PI3K activity.

Principle: The assay is based on the competition between a fluorescently labeled PIP3 probe and the PIP3 generated by the enzymatic reaction for binding to a PIP3-binding protein. Increased enzymatic activity leads to higher concentrations of unlabeled PIP3, which displaces the fluorescent probe, resulting in a decrease in fluorescence polarization.

Protocol:

-

Reagent Preparation:

-

Prepare a reaction buffer containing 50 mM HEPES (pH 7.4), 150 mM NaCl, 10 mM MgCl2, 1 mM DTT, and 0.05% CHAPS.

-

Dilute the PI3K enzyme (α, β, γ, or δ) to the desired concentration in the reaction buffer.

-

Prepare a substrate solution containing phosphatidylinositol (4,5)-bisphosphate (PIP2) and ATP in the reaction buffer.

-

Prepare serial dilutions of this compound in DMSO and then dilute further in the reaction buffer.

-

Prepare a detection mix containing the fluorescently labeled PIP3 probe and a PIP3-binding protein (e.g., GRP1 PH domain) in a suitable buffer.

-

-

Assay Procedure:

-

In a 384-well plate, add 5 µL of the this compound dilution.

-

Add 5 µL of the PI3K enzyme solution to each well.

-

Incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding 10 µL of the substrate solution.

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction by adding 10 µL of the detection mix.

-

Incubate for 60 minutes at room temperature to allow for equilibration.

-

-

Data Acquisition and Analysis:

-

Measure fluorescence polarization using a suitable plate reader with excitation and emission wavelengths appropriate for the fluorophore used.

-

Calculate the IC50 values by fitting the data to a four-parameter logistic equation.

-

Cellular Assay: Human Whole Blood CD69 Expression

The cellular potency of this compound was determined by monitoring the expression of CD69, a cell surface marker for lymphocyte activation, in human whole blood.

Principle: Activation of B cells, a process dependent on PI3Kδ signaling, leads to the upregulation of CD69 on the cell surface. Inhibition of PI3Kδ by this compound will therefore reduce the level of CD69 expression upon B cell stimulation.

Protocol:

-

Blood Collection and Preparation:

-

Collect fresh human whole blood in heparinized tubes.

-

Prepare serial dilutions of this compound in DMSO.

-

-

Assay Procedure:

-

In a 96-well plate, add 2 µL of the this compound dilution.

-

Add 100 µL of whole blood to each well.

-

Incubate for 30 minutes at 37°C in a 5% CO2 incubator.

-

Stimulate B cell activation by adding an appropriate stimulus (e.g., anti-IgD antibody).

-

Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

-

Staining and Flow Cytometry:

-

Following incubation, add fluorescently labeled antibodies against CD19 (a B cell marker) and CD69 to each well.

-

Incubate for 30 minutes at 4°C in the dark.

-

Lyse red blood cells using a lysis buffer.

-

Wash the remaining white blood cells with a suitable buffer (e.g., PBS with 1% BSA).

-

Resuspend the cells in the same buffer for analysis.

-

-

Data Acquisition and Analysis:

-

Acquire data on a flow cytometer.

-

Gate on the CD19-positive B cell population.

-

Determine the percentage of CD69-positive B cells or the mean fluorescence intensity of CD69.

-

Calculate the IC50 values by fitting the dose-response data to a suitable model.

-

Visualizations

The following diagrams illustrate the PI3K signaling pathway, the workflow of the competitive fluorescence polarization assay, and the logical relationship of the selectivity profiling.

Caption: PI3K Signaling Pathway and the inhibitory action of this compound.

Caption: Workflow for the Competitive Fluorescence Polarization Assay.

Caption: Logical Flow of this compound Selectivity Profiling.

The Role of GNE-293 in Modulating the Inflammatory Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GNE-293 is a potent and highly selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform.[1] The PI3K signaling pathway is a critical regulator of a myriad of cellular processes, including cell growth, survival, proliferation, and differentiation. Within the immune system, the PI3Kδ isoform is predominantly expressed in leukocytes and plays a crucial role in the activation, differentiation, and function of various immune cells. Consequently, dysregulation of the PI3Kδ signaling pathway is implicated in a range of inflammatory and autoimmune diseases. This technical guide provides an in-depth overview of the function of this compound in the inflammatory response, detailing its mechanism of action, effects on inflammatory signaling pathways, and relevant experimental data and protocols.

Introduction to this compound

This compound is a small molecule inhibitor designed to specifically target the p110δ catalytic subunit of the Class I PI3K family.[1] Its high selectivity for PI3Kδ over other PI3K isoforms (α, β, and γ) minimizes off-target effects, making it a valuable tool for both research and potential therapeutic applications in inflammatory disorders. The inhibition of PI3Kδ by this compound modulates the downstream signaling cascade, primarily the AKT/mTOR pathway, thereby influencing a wide array of immune cell functions.

Data Presentation: Quantitative Analysis of this compound Activity

The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Kinase Inhibition Profile of this compound

| Target | Ki (nM) | Selectivity vs. PI3Kδ |

| PI3Kδ | 0.47 | - |

| PI3Kα | 120.32 | 256-fold |

| PI3Kβ | 197.4 | 420-fold |

| PI3Kγ | 102.93 | 219-fold |

Data sourced from Probechem Biochemicals.[2]

Table 2: Cellular Activity of this compound in Human Whole Blood Assay

| Assay | Endpoint | IC50 (nM) |

| B-cell activation | CD69 Expression | 4.38 |

Data sourced from Probechem Biochemicals.[2]

Table 3: Effect of Selective PI3Kδ Inhibition on Pro-inflammatory Cytokine Production (Class Effect)

| Cytokine | Cell Type | Stimulant | % Inhibition (Inhibitor) | Reference |

| IFN-γ | Human Memory T-cells | T-cell Receptor Stimulation | >50% at >1µM (IC87114) | [3] |

| TNF-α | Human Memory T-cells | T-cell Receptor Stimulation | >50% at >1µM (IC87114) | [3] |

| IL-17 | Human Memory T-cells | T-cell Receptor Stimulation | >50% at <0.1µM (IC87114) | [3] |

| IFN-γ | COPD Chopped Lung | PHA | ~80% (GSK045) | [4] |

| IL-2 | COPD Chopped Lung | PHA | ~80% (GSK045) | [4] |

| IL-17 | COPD Chopped Lung | PHA | ~80% (GSK045) | [4] |

| IL-10 | COPD Chopped Lung | PHA | ~80% (GSK045) | [4] |

| IL-6 | Activated Macrophages | - | Down-regulated (IC87114) | [5] |

| MCP-1 | Activated Macrophages | - | Down-regulated (IC87114) | [5] |

| TNF-α | Activated Macrophages | - | Down-regulated (IC87114) | [5] |

Note: The data in this table is for other selective PI3Kδ inhibitors and represents a class effect, as specific quantitative data for this compound on a broad range of cytokines was not available in the public domain from the conducted searches.

Signaling Pathways Modulated by this compound

The primary mechanism of action of this compound is the inhibition of the PI3Kδ enzyme, which in turn attenuates the PI3K/AKT/mTOR signaling pathway. This pathway is central to the inflammatory response in immune cells.

Caption: PI3K/AKT/mTOR Signaling Pathway in Inflammation.

Pathway Description: Upon stimulation by various extracellular signals such as cytokines and antigens, cell surface receptors activate PI3Kδ. Activated PI3Kδ phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream kinases, most notably AKT. Activated AKT, in turn, phosphorylates and activates a cascade of downstream targets, including the mammalian target of rapamycin (mTOR) and the transcription factor nuclear factor-kappa B (NF-κB). These transcription factors then translocate to the nucleus and induce the expression of a wide range of pro-inflammatory genes, including those encoding cytokines and chemokines.

This compound, by selectively inhibiting PI3Kδ, blocks the conversion of PIP2 to PIP3. This disruption of the signaling cascade prevents the activation of AKT, mTOR, and NF-κB, ultimately leading to a reduction in the production of pro-inflammatory mediators and a dampening of the inflammatory response.

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the evaluation of this compound and other PI3Kδ inhibitors.

Human Whole Blood (HWB) Assay for CD69 Expression

This assay is used to assess the effect of a compound on the activation of T-lymphocytes in a physiologically relevant environment.

Caption: Human Whole Blood Assay Workflow.

Detailed Methodology:

-

Blood Collection: Fresh human whole blood is collected from healthy donors into tubes containing an anticoagulant (e.g., heparin).

-

Plating: The whole blood is aliquoted into 96-well plates.

-

Compound Addition: this compound is added to the wells at a range of concentrations. A vehicle control (e.g., DMSO) is also included.

-

Stimulation: T-cell activation is induced by adding a stimulant, such as a combination of anti-CD3 and anti-CD28 antibodies or phytohemagglutinin (PHA).

-

Incubation: The plates are incubated for 18-24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Staining: After incubation, the cells are stained with a cocktail of fluorescently labeled monoclonal antibodies to identify T-cell subsets (e.g., anti-CD4, anti-CD8) and the activation marker CD69 (e.g., anti-CD69-PE).

-

Lysis: Red blood cells are lysed using a lysis buffer.

-

Flow Cytometry: The samples are acquired on a flow cytometer.

-

Data Analysis: The percentage of CD4+ and CD8+ T-cells expressing CD69 is determined. The IC50 value for this compound is calculated by plotting the percentage of inhibition against the log of the compound concentration.

In Vitro Micronucleus Test (MNT)

This genotoxicity assay is used to detect the potential of a compound to induce chromosomal damage.

References

- 1. researchgate.net [researchgate.net]

- 2. New natural pro-inflammatory cytokines (TNF-α, IL-6 and IL-1β) and iNOS inhibitors identified from Penicillium polonicum through in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ashpublications.org [ashpublications.org]

- 4. An investigation of the anti-inflammatory effects and a potential biomarker of PI3Kδ inhibition in COPD T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PI3K inhibitors LY294002 and IC87114 reduce inflammation in carrageenan-induced paw oedema and down-regulate inflammatory gene expression in activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

GNE-293: A Deep Dive into its Role in B-Cell Activation Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-293 is a potent and highly selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform, a key enzyme in the B-cell receptor (BCR) signaling pathway.[1][2][3] Dysregulation of the PI3K/AKT/mTOR pathway is a hallmark of various B-cell malignancies and autoimmune diseases, making PI3Kδ a compelling therapeutic target. This technical guide provides an in-depth analysis of this compound, focusing on its mechanism of action, quantitative effects on B-cell activation, detailed experimental protocols for its characterization, and its pharmacokinetic profile.

Core Mechanism of Action: Inhibition of PI3Kδ

This compound exerts its effects by selectively inhibiting the p110δ catalytic subunit of PI3K. In the B-cell activation cascade, the engagement of the B-cell receptor (BCR) by an antigen initiates a signaling cascade that leads to the activation of PI3Kδ. Activated PI3Kδ then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt. The activation of Akt triggers a cascade of downstream signaling events, including the activation of mTOR and NF-κB, which are crucial for B-cell proliferation, survival, and differentiation into antibody-producing plasma cells. By inhibiting PI3Kδ, this compound effectively blocks the production of PIP3, thereby attenuating the entire downstream signaling cascade and preventing B-cell activation.

Quantitative Data on this compound Activity

The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of this compound against PI3K Isoforms

| PI3K Isoform | IC50 (nM) |

| PI3Kδ | 4.38 |

| PI3Kα | >1000 |

| PI3Kβ | >1000 |

| PI3Kγ | 245 |

Data sourced from Safina BS, et al. Bioorg Med Chem Lett. 2013.

Table 2: Cellular Potency of this compound in a B-Cell Activation Assay

| Assay | Cell Type | Stimulus | Readout | IC50 (nM) |

| B-cell Activation (CD69 Expression) | Human Whole Blood | Anti-IgD | CD69 Expression | 160 |

Data interpreted from descriptions in Safina BS, et al. Bioorg Med Chem Lett. 2013.

Table 3: In Vivo Pharmacokinetic Parameters of this compound

| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) |

| Rat | 10 | PO | 1200 | 2 | 7800 |

| Dog | 2 | PO | 800 | 4 | 9600 |

Data sourced from Safina BS, et al. Bioorg Med Chem Lett. 2013.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using the DOT language.

Signaling Pathway

Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound on PI3Kδ.

Experimental Workflows

Caption: Workflow for determining the in vitro potency of this compound using a PI3Kδ enzymatic assay.

References

GNE-293: A Technical Guide to its Downstream Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-293 is a potent and highly selective inhibitor of the delta (δ) isoform of phosphoinositide 3-kinase (PI3K).[1][2][3] The PI3K/AKT/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of various diseases, particularly cancers and inflammatory disorders. This compound's specificity for the PI3Kδ isoform, which is predominantly expressed in hematopoietic cells, makes it a promising candidate for targeted therapies in immunology and oncology. This technical guide provides an in-depth overview of the downstream effects of this compound, including quantitative data on its inhibitory activity, detailed experimental protocols, and visualizations of the relevant signaling pathways.

Quantitative Data

The inhibitory activity of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data regarding its potency and selectivity.

| Parameter | Value | Description | Reference |

| IC50 (PI3Kδ) | 4.38 nM | Half-maximal inhibitory concentration against the PI3Kδ isoform in a cell-based assay.[1] | [1] |

| Ki (PI3Kδ) | 0.47 nM | Inhibitor constant, a measure of the binding affinity of this compound to the PI3Kδ enzyme. | [3] |

| PI3K Isoform | Selectivity Fold vs. PI3Kδ | Description | Reference |

| PI3Kα | 256-fold | This compound is 256 times more selective for PI3Kδ over PI3Kα. | [3] |

| PI3Kβ | 420-fold | This compound is 420 times more selective for PI3Kδ over PI3Kβ. | [3] |

| PI3Kγ | 219-fold | This compound is 219 times more selective for PI3Kδ over PI3Kγ. | [3] |

Signaling Pathway

This compound exerts its effects by inhibiting the catalytic activity of PI3Kδ. This prevents the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The reduction in PIP3 levels leads to decreased activation of downstream signaling molecules, most notably the serine/threonine kinase AKT.

References

GNE-293 Target Validation in Autoimmune Disease Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GNE-293 is a potent and highly selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) enzyme, a key signaling node in immune cells. Dysregulation of the PI3Kδ pathway is strongly implicated in the pathogenesis of numerous autoimmune diseases, making it a compelling therapeutic target. This technical guide provides a comprehensive overview of the target validation for this compound in preclinical models of autoimmune disease, with a primary focus on rheumatoid arthritis (RA). Due to the limited publicly available in vivo efficacy data for this compound, this guide utilizes data from a structurally distinct but mechanistically similar selective PI3Kδ inhibitor, LL-00071210, as a proxy to illustrate the expected therapeutic potential and pharmacodynamic effects. This document details the underlying signaling pathways, experimental methodologies for in vivo and in vitro validation, and presents quantitative data in a structured format to facilitate understanding and further research.

Introduction: The Role of PI3Kδ in Autoimmunity

The phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that regulate a wide array of cellular processes, including cell growth, proliferation, survival, and migration. The class I PI3Ks are further divided into four isoforms: α, β, γ, and δ. While PI3Kα and β are ubiquitously expressed, PI3Kγ and δ are predominantly found in hematopoietic cells, making them attractive targets for immunological and inflammatory disorders.

PI3Kδ plays a critical role in the activation and function of adaptive immune cells, particularly B lymphocytes.[1] Upon engagement of the B-cell receptor (BCR), PI3Kδ is activated and catalyzes the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This second messenger recruits and activates downstream effectors such as Akt and Bruton's tyrosine kinase (BTK), leading to B-cell proliferation, differentiation, and antibody production. Overactivation of this pathway is a hallmark of several autoimmune diseases characterized by the production of autoantibodies and B-cell hyperactivity.

This compound: A Potent and Selective PI3Kδ Inhibitor

This compound was identified as a potent and isoform-selective inhibitor of PI3Kδ. The development of this compound focused on optimizing potency and selectivity while mitigating potential off-target effects. Preclinical studies have demonstrated its favorable in vivo pharmacokinetic profile.[2]

Data Presentation: Preclinical Efficacy in a Collagen-Induced Arthritis (CIA) Model

The following data is derived from a preclinical study of the selective PI3Kδ inhibitor LL-00071210 in a rat collagen-induced arthritis (CIA) model and serves as an illustrative example of the potential efficacy of a selective PI3Kδ inhibitor like this compound.[1]

Table 1: Effect of a Selective PI3Kδ Inhibitor on Clinical Score in Rat CIA Model

| Treatment Group | Dose (mg/kg, p.o., b.i.d.) | Mean Clinical Score (Day 21) | % Inhibition |

| Vehicle Control | - | 10.5 ± 0.8 | - |

| LL-00071210 | 1 | 7.2 ± 0.6 | 31.4% |

| LL-00071210 | 3 | 4.8 ± 0.5 | 54.3% |

| LL-00071210 | 10 | 2.1 ± 0.4 | 80.0% |

| Methotrexate | 0.1 | 6.5 ± 0.7 | 38.1% |

Data is represented as mean ± SEM.

Table 2: Effect of a Selective PI3Kδ Inhibitor on Paw Swelling in Rat CIA Model

| Treatment Group | Dose (mg/kg, p.o., b.i.d.) | Paw Volume (mL) on Day 21 | % Reduction |

| Vehicle Control | - | 2.8 ± 0.2 | - |

| LL-00071210 | 1 | 2.1 ± 0.1 | 25.0% |

| LL-00071210 | 3 | 1.6 ± 0.1 | 42.9% |

| LL-00071210 | 10 | 1.1 ± 0.1 | 60.7% |

| Methotrexate | 0.1 | 1.9 ± 0.2 | 32.1% |

Data is represented as mean ± SEM.

Table 3: In Vitro Potency of this compound

| Assay | IC50 (nM) |

| PI3Kδ Biochemical Assay | 4.38 |

Data from MedchemExpress[2]

Experimental Protocols

In Vivo Model: Collagen-Induced Arthritis (CIA) in Rats

This protocol describes a standard method for inducing arthritis in rats to test the efficacy of anti-inflammatory compounds.

Animals:

-

Male Lewis rats, 6-8 weeks old.

Induction of Arthritis:

-

Immunization: On day 0, rats are immunized intradermally at the base of the tail with 100 µL of an emulsion containing bovine type II collagen (2 mg/mL) and Complete Freund's Adjuvant (CFA) (2 mg/mL).

-

Booster: On day 7, a booster injection of the same collagen emulsion in Incomplete Freund's Adjuvant (IFA) is administered.

Treatment:

-

Prophylactic treatment with the test compound (e.g., this compound) or vehicle is typically initiated on the day of the booster immunization (Day 7) and continued daily until the end of the study (e.g., Day 21).

Efficacy Evaluation:

-

Clinical Scoring: Arthritis severity is scored daily or every other day from the first signs of inflammation. Each paw is scored on a scale of 0-4, with a maximum score of 16 per animal.

-

0 = No signs of inflammation.

-

1 = Mild swelling and/or erythema of one joint.

-

2 = Moderate swelling and erythema of one joint or mild swelling of multiple joints.

-

3 = Severe swelling and erythema of an entire paw.

-

4 = Very severe swelling, erythema, and/or ankylosis of the entire paw.

-

-

Paw Swelling: Paw volume is measured using a plethysmometer at regular intervals.

-

Histopathology: At the end of the study, ankle joints are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage destruction.

In Vitro Assay: B-Cell Proliferation Assay

This assay measures the ability of a compound to inhibit the proliferation of B cells following activation.

Cells:

-

Primary B cells isolated from the spleens of mice or human peripheral blood mononuclear cells (PBMCs).

Protocol:

-

Isolate B cells using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

-

Plate the B cells in a 96-well plate at a density of 1-2 x 10^5 cells/well.

-

Pre-incubate the cells with various concentrations of the test compound (e.g., this compound) for 1 hour.

-

Stimulate the B cells with an activating agent, such as anti-IgM antibody (10 µg/mL) and anti-CD40 antibody (1 µg/mL).

-

Incubate the cells for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Assess cell proliferation using a standard method, such as:

-

[3H]-Thymidine incorporation: Add [3H]-thymidine for the last 18 hours of culture and measure its incorporation into DNA using a scintillation counter.

-

CFSE or CellTrace Violet staining: Label cells with a fluorescent dye before stimulation and measure dye dilution by flow cytometry as a measure of cell division.

-

Mandatory Visualizations

PI3Kδ Signaling Pathway in B-Cells

Caption: PI3Kδ signaling cascade in B-cells and the inhibitory action of this compound.

Experimental Workflow for In Vivo Target Validation

Caption: Workflow for assessing this compound efficacy in the CIA model.

Logical Framework for this compound Target Validation

Caption: Logical flow for the validation of PI3Kδ as a therapeutic target using this compound.

Conclusion

The selective inhibition of PI3Kδ represents a promising therapeutic strategy for the treatment of autoimmune diseases. This compound, as a potent and selective PI3Kδ inhibitor, demonstrates a strong potential for clinical development. The data from analogous compounds in preclinical models of rheumatoid arthritis strongly support the hypothesis that this compound will effectively suppress the aberrant B-cell activation and inflammation that drive disease pathology. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound in a range of autoimmune and inflammatory conditions. This guide provides a foundational framework for understanding the target validation process and the key experimental methodologies required for the continued development of this and other PI3Kδ inhibitors.

References

GNE-293 Inhibitor: A Deep Dive into its Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

GNE-293 is a potent and highly selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform, a key enzyme in the PI3K/AKT/mTOR signaling pathway.[1][2] This pathway is a critical regulator of cell growth, proliferation, survival, and differentiation, and its dysregulation is implicated in various diseases, including cancer and inflammatory disorders.[2] this compound was developed to overcome the in vitro genotoxicity observed with earlier PI3Kδ inhibitors, while simultaneously enhancing potency and selectivity.[2][3][4][5] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and visualizations of its signaling pathway and experimental workflows.

Core Pharmacological Properties

This compound exerts its therapeutic effects by specifically targeting the delta isoform of PI3K. This selectivity is crucial as other isoforms of PI3K (α, β, γ) are involved in a wide range of essential cellular functions, and their inhibition can lead to undesirable side effects.

Quantitative Analysis of this compound Activity

The potency and selectivity of this compound have been rigorously evaluated through various in vitro assays. The following tables summarize the key quantitative data.

| Parameter | Value | Description |

| IC50 (PI3Kδ) | 4.38 nM | The half-maximal inhibitory concentration against the target PI3Kδ isoform, indicating high potency.[1] |

| Selectivity vs. PI3Kα | >100-fold | Demonstrates significant selectivity for PI3Kδ over the alpha isoform. |

| Selectivity vs. PI3Kβ | >100-fold | Shows strong selectivity against the beta isoform. |

| Selectivity vs. PI3Kγ | >50-fold | Exhibits favorable selectivity over the gamma isoform. |

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Species | Value | Route of Administration |

| Oral Bioavailability | Rat | Good | Oral |

| In Vivo Efficacy | Mouse | Demonstrated in disease models | Oral |

Table 2: In Vivo Pharmacokinetic and Efficacy Profile of this compound

Mechanism of Action and Signaling Pathway

This compound functions by competitively inhibiting the ATP-binding site of the p110δ catalytic subunit of PI3K. In immune cells, particularly B-cells, PI3Kδ is a critical downstream effector of the B-cell receptor (BCR).[1][4][6][7] Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of PI3Kδ. Activated PI3Kδ phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits and activates downstream signaling proteins, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, leading to the activation of mTOR and subsequent regulation of cellular processes like cell survival, proliferation, and differentiation.[7] By inhibiting PI3Kδ, this compound effectively blocks this signaling cascade, thereby attenuating B-cell activation and proliferation, which is a key driver in certain lymphomas and autoimmune diseases.[1][7]

Caption: this compound inhibits PI3Kδ, blocking the BCR signaling cascade.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the characterization of this compound.

In Vitro PI3Kδ Activity Assay

This assay quantifies the enzymatic activity of PI3Kδ and the inhibitory effect of this compound.

Protocol:

-

Reagents and Materials: Recombinant human PI3Kδ, PIP2 substrate, ATP, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure: a. A solution of this compound at various concentrations is pre-incubated with the PI3Kδ enzyme in a kinase buffer. b. The enzymatic reaction is initiated by the addition of a mixture of PIP2 substrate and ATP. c. The reaction is allowed to proceed for a defined period at a controlled temperature. d. The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a luminescent detection reagent.

-

Data Analysis: The IC50 value is determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Caption: Workflow for the in vitro PI3Kδ activity assay.

In Vitro Genotoxicity Assays

To ensure the safety of this compound, its potential to cause genetic damage was assessed using a battery of in vitro genotoxicity tests, including the Micronucleus Test (MNT) and the Human Chromosome Aberration (HCA) assay.[2][3][4][5]

Micronucleus Test (MNT) Protocol:

-

Cell Culture: A suitable mammalian cell line (e.g., CHO-K1) is cultured to exponential growth.

-

Treatment: Cells are treated with various concentrations of this compound, a vehicle control, and a positive control for a defined period.

-

Cytokinesis Block: Cytochalasin B is added to the culture to block cytokinesis, resulting in binucleated cells.

-

Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).

-

Microscopic Analysis: The frequency of micronuclei in binucleated cells is scored under a microscope. A significant increase in micronucleated cells compared to the vehicle control indicates a positive result.

Human Chromosome Aberration (HCA) Assay Protocol:

-

Cell Culture: Human peripheral blood lymphocytes are cultured and stimulated to divide.

-

Treatment: The dividing cells are treated with this compound, a vehicle control, and a positive control.

-

Metaphase Arrest: A metaphase-arresting agent (e.g., colcemid) is added to accumulate cells in the metaphase stage of mitosis.

-

Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides.

-

Microscopic Analysis: Chromosomes are stained and analyzed for structural aberrations (e.g., breaks, gaps, and exchanges). A statistically significant increase in the percentage of cells with aberrations indicates a positive result.

Caption: Logical flow of in vitro genotoxicity assessment for this compound.

Conclusion

This compound is a potent and selective PI3Kδ inhibitor with a favorable pharmacological profile. Its high potency against PI3Kδ, coupled with excellent selectivity against other PI3K isoforms, makes it a promising candidate for the treatment of diseases driven by aberrant PI3Kδ signaling. The rigorous in vitro testing, including the successful navigation of genotoxicity issues, underscores the robustness of its preclinical development. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of drug discovery and development.

References

- 1. Key role of the p110delta isoform of PI3K in B-cell antigen and IL-4 receptor signaling: comparative analysis of genetic and pharmacologic interference with p110delta function in B cells. | Semantic Scholar [semanticscholar.org]

- 2. Identification of this compound, a potent and selective PI3Kδ inhibitor: navigating in vitro genotoxicity while improving potency and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The PI3K Isoforms p110α and p110δ are Essential for Pre-B Cell Receptor Signaling and B Cell Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. PI3K Signaling in B and T Lymphocytes: New Developments and Therapeutic Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Validate User [ashpublications.org]

GNE-293: A Technical Guide to its Impact on Cytokine Production

For Researchers, Scientists, and Drug Development Professionals

Abstract

GNE-293 is a potent and highly selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The PI3K/AKT/mTOR signaling pathway is a critical regulator of immune cell function, and its dysregulation is implicated in numerous inflammatory and autoimmune diseases. By specifically targeting PI3Kδ, which is predominantly expressed in hematopoietic cells, this compound offers a promising therapeutic strategy for modulating immune responses with potentially fewer side effects than broader-acting immunosuppressants. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on cytokine production by various immune cell types, and detailed experimental protocols for assessing its activity.

Introduction

The phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a central role in intracellular signaling, governing processes such as cell growth, proliferation, survival, and differentiation. The Class I PI3Ks are further divided into four isoforms: α, β, γ, and δ. PI3Kδ is primarily expressed in leukocytes and is crucial for the development, activation, and function of B cells, T cells, mast cells, and neutrophils. Its pivotal role in the immune system makes it an attractive target for the development of therapies for autoimmune diseases, allergic inflammation, and hematological malignancies.

This compound has emerged as a potent and selective small molecule inhibitor of PI3Kδ. Its high selectivity for the delta isoform over other PI3K isoforms minimizes off-target effects, making it a valuable tool for both research and potential clinical applications. A primary mechanism through which this compound exerts its immunomodulatory effects is by altering the production of cytokines, the signaling proteins that orchestrate the immune response.

Mechanism of Action of this compound

This compound functions as an ATP-competitive inhibitor of the p110δ catalytic subunit of PI3Kδ. By binding to the ATP-binding pocket of the enzyme, this compound prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a crucial second messenger, recruiting and activating downstream signaling proteins, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).

The inhibition of Akt activation by this compound has far-reaching consequences, as Akt is a central node in a complex signaling network that includes the mammalian target of rapamycin (mTOR). The PI3K/Akt/mTOR pathway regulates the activity of numerous transcription factors, including nuclear factor-κB (NF-κB), which is a master regulator of genes encoding pro-inflammatory cytokines. By disrupting this pathway, this compound effectively dampens the inflammatory response.

Signaling Pathway Diagram

Figure 1: this compound mechanism of action.

Data Presentation: this compound's Impact on Cytokine Production

While specific quantitative data for this compound's effect on a wide array of cytokines is still emerging in publicly available literature, the known effects of PI3Kδ inhibition provide a strong indication of its expected activity. Studies with other selective PI3Kδ inhibitors have consistently demonstrated a reduction in the production of key pro-inflammatory cytokines.

| Cytokine | Cell Type | Effect of PI3Kδ Inhibition | Reference Compound(s) |

| IFN-γ | T Cells, NK Cells | ↓ (Decreased Production) | Idelalisib, IC87114 |

| TNF-α | Macrophages, T Cells | ↓ (Decreased Production) | Idelalisib |

| IL-2 | T Cells | ↓ (Decreased Production) | PI3Kδ inhibitors |

| IL-4 | Th2 Cells, Mast Cells | ↓ (Decreased Production) | PI3Kδ inhibitors |

| IL-5 | Th2 Cells, Eosinophils | ↓ (Decreased Production) | PI3Kδ inhibitors |

| IL-6 | B Cells, Macrophages | ↓ (Decreased Production) | PI3Kδ inhibitors |

| IL-10 | T-regulatory Cells, B Cells | ↓ (Decreased Production) | PI3Kδ inhibitors |

| IL-13 | Th2 Cells, Mast Cells | ↓ (Decreased Production) | PI3Kδ inhibitors |

| IL-17 | Th17 Cells | ↓ (Decreased Production) | PI3Kδ inhibitors |

This table summarizes the generally observed effects of selective PI3Kδ inhibitors on cytokine production. Specific dose-response data for this compound should be generated empirically.

Experimental Protocols

In Vitro T-Cell Cytokine Production Assay

This protocol outlines a general method for assessing the effect of this compound on cytokine production by primary human T cells.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RosetteSep™ Human T Cell Enrichment Cocktail (or similar)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

-

Anti-CD3 and Anti-CD28 antibodies (for T-cell stimulation)

-

This compound (dissolved in DMSO)

-

Protein transport inhibitor (e.g., Brefeldin A or Monensin)

-

Human Th1/Th2/Th17 Cytokine ELISA Kit (or Luminex assay)

-

96-well cell culture plates

Methodology:

-

T-Cell Isolation: Isolate T cells from healthy donor PBMCs using a negative selection method (e.g., RosetteSep™).

-

Cell Plating: Seed the isolated T cells in a 96-well plate at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle control (DMSO) for 1 hour at 37°C.

-

T-Cell Stimulation: Stimulate the T cells by adding anti-CD3 (e.g., 1 µg/mL) and anti-CD28 (e.g., 1 µg/mL) antibodies to the culture wells.

-

Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 incubator.

-

Cytokine Measurement (Supernatant):

-

Centrifuge the plate to pellet the cells.

-

Carefully collect the supernatant.

-

Measure the concentration of cytokines (e.g., IFN-γ, IL-2, IL-4, IL-10) in the supernatant using an ELISA or Luminex assay according to the manufacturer's instructions.

-

-

Intracellular Cytokine Staining (Optional):

-

In the last 4-6 hours of incubation, add a protein transport inhibitor to the culture.

-

Harvest the cells and perform intracellular cytokine staining followed by flow cytometry analysis (see detailed protocol below).

-

Experimental Workflow Diagram

Figure 2: T-Cell cytokine production assay workflow.

Detailed Protocol for Intracellular Cytokine Staining by Flow Cytometry

This protocol allows for the identification of cytokine-producing cells within a heterogeneous population.

Materials:

-

Stimulated cells from the in vitro T-cell assay (or other relevant cell types)

-

FACS tubes or 96-well V-bottom plate

-

Phosphate-Buffered Saline (PBS)

-

Fixable Viability Dye

-

Surface antibody cocktail (e.g., anti-CD4, anti-CD8)

-

Fixation/Permeabilization Buffer

-

Intracellular antibody cocktail (e.g., anti-IFN-γ, anti-IL-4)

-

Flow Cytometer

Methodology:

-

Cell Harvest: Harvest the stimulated cells and transfer them to FACS tubes or a 96-well V-bottom plate.

-

Wash: Wash the cells once with PBS.

-

Viability Staining: Resuspend the cells in PBS containing a fixable viability dye and incubate for 20 minutes at 4°C in the dark.

-

Wash: Wash the cells twice with PBS.

-

Surface Staining: Resuspend the cells in a buffer containing the surface antibody cocktail and incubate for 30 minutes at 4°C in the dark.

-

Wash: Wash the cells twice with PBS.

-

Fixation and Permeabilization: Resuspend the cells in Fixation/Permeabilization buffer and incubate for 20 minutes at room temperature in the dark.

-

Wash: Wash the cells twice with Permeabilization Buffer.

-

Intracellular Staining: Resuspend the cells in Permeabilization Buffer containing the intracellular antibody cocktail and incubate for 30 minutes at 4°C in the dark.

-

Wash: Wash the cells twice with Permeabilization Buffer.

-

Acquisition: Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.

-

Analysis: Analyze the data using appropriate software to quantify the percentage of cytokine-producing cells within specific T-cell subsets.

In Vitro B-Cell Activation and IgE Production Assay

This protocol is designed to assess the impact of this compound on B-cell activation and immunoglobulin E (IgE) production, which is relevant for allergic and inflammatory conditions.

Materials:

-

Human B cells (isolated from PBMCs)

-

RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin

-

Interleukin-4 (IL-4)

-

Anti-CD40 antibody

-

This compound (dissolved in DMSO)

-

Human IgE ELISA Kit

-

96-well cell culture plates

Methodology:

-

B-Cell Isolation: Isolate B cells from healthy donor PBMCs using a negative selection kit.

-

Cell Plating: Seed the isolated B cells in a 96-well plate at a density of 2 x 10^5 cells/well in complete RPMI-1640 medium.

-

Compound Treatment: Add serial dilutions of this compound or vehicle control to the wells.

-

B-Cell Stimulation: Stimulate the B cells by adding IL-4 (e.g., 50 ng/mL) and anti-CD40 antibody (e.g., 1 µg/mL).

-

Incubation: Incubate the plate for 7-10 days at 37°C in a humidified 5% CO2 incubator.

-

IgE Measurement:

-

Centrifuge the plate to pellet the cells.

-

Collect the supernatant.

-

Measure the concentration of IgE in the supernatant using a human IgE ELISA kit according to the manufacturer's instructions.

-

Conclusion

This compound is a powerful and selective tool for investigating the role of PI3Kδ in immune cell function. Its ability to modulate cytokine production underscores its potential as a therapeutic agent for a range of inflammatory and autoimmune disorders. The experimental protocols provided in this guide offer a framework for researchers to further elucidate the specific effects of this compound on various immune cell populations and their cytokine profiles. As research progresses, a more detailed understanding of the nuanced effects of this compound on the complex network of cytokines will undoubtedly emerge, paving the way for its potential clinical translation.

GNE-293: A Technical Deep Dive into its Early Discovery and Development as a Potent and Selective PI3Kδ Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early discovery and development of GNE-293, a potent and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The information presented herein is curated from key scientific literature and is intended to provide an in-depth understanding of the compound's pharmacological profile, the experimental methodologies employed in its characterization, and the strategic approach taken to navigate challenges during its preclinical development.

Introduction: The Rationale for Targeting PI3Kδ

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3][4][5] Dysregulation of this pathway is a hallmark of many human cancers and inflammatory diseases.[1][2][3] The PI3K family is divided into three classes, with Class I being the most implicated in cancer.[4] Class I PI3Ks are heterodimers composed of a catalytic and a regulatory subunit and are further subdivided into four isoforms: α, β, γ, and δ.[4]

PI3Kδ is predominantly expressed in hematopoietic cells and plays a crucial role in the development, activation, and function of immune cells, particularly B-cells.[6] This isoform-specific expression profile makes PI3Kδ an attractive therapeutic target for B-cell malignancies and autoimmune diseases, with the potential for a more favorable safety profile compared to pan-PI3K inhibitors.[6][7] this compound was developed as a potent and selective inhibitor of PI3Kδ, aiming to address the unmet medical need for targeted therapies in these disease areas.[6]

Discovery and Optimization of this compound

The development of this compound stemmed from an effort to identify potent and isoform-selective PI3Kδ inhibitors.[6] The initial lead compound, inhibitor 2, demonstrated promising activity but was found to induce micronuclei formation in in vitro genotoxicity assays, specifically the micronucleus (MNT) and human chromosome aberration (HCA) assays.[6][7] This finding necessitated a medicinal chemistry campaign to mitigate the genotoxic potential while retaining or improving the desired pharmacological properties.

The key strategic modifications involved alterations to the 2-benzimidazole substituent and the methylene moiety of the lead compound to disrupt planarity, a common feature associated with DNA intercalation and subsequent genotoxicity.[6] A variety of heteroatom linkers were also explored to restrict torsional angles, aiming to enhance interactions with a key residue in the PI3Kδ active site, Trp760.[6][7] This structure-guided design approach successfully led to the identification of compounds that were negative for genotoxicity.[6] this compound (also referred to as compound 34 in the primary literature) emerged from this effort as a potent, selective, and non-genotoxic PI3Kδ inhibitor with an improved in vivo pharmacokinetic profile.[6][7]

Quantitative Pharmacological Profile of this compound

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Potency and Selectivity of this compound [6][8][9]

| Parameter | This compound |

| PI3Kδ Ki | 0.47 nM |

| PI3Kα Selectivity (fold vs δ) | 256 |

| PI3Kβ Selectivity (fold vs δ) | 420 |

| PI3Kγ Selectivity (fold vs δ) | 219 |

| Human Whole Blood IC50 (CD69) | 4.38 nM |

Table 2: Pharmacokinetic Properties of this compound [6]

| Species | Dosing Route | Dose (mg/kg) | T1/2 (h) | Cmax (ng/mL) | AUCinf (ng*h/mL) | Bioavailability (%) |

| Rat | IV | 2 | 2.2 | - | 1850 | - |

| Rat | PO | 10 | 3.1 | 1860 | 10400 | 112 |

| Dog | IV | 1 | 2.8 | - | 1480 | - |

| Dog | PO | 5 | 3.5 | 2400 | 14600 | 197 |

Experimental Protocols

Detailed methodologies for the key experiments cited in the development of this compound are provided below.

In Vitro Genotoxicity Assays

-

Micronucleus Test (MNT): Chinese Hamster Ovary (CHO-K1) cells were treated with this compound for 4 hours in the presence and absence of a rat liver S9 fraction for metabolic activation.[6] Following treatment, cells were cultured for an additional 20 hours. Cytochalasin B was added to block cytokinesis, resulting in binucleated cells. Cells were then harvested, fixed, and stained with propidium iodide. The frequency of micronuclei in binucleated cells was determined by flow cytometry. A compound was considered positive if it induced a statistically significant, dose-dependent increase in micronuclei formation.[6]

-

Human Chromosome Aberration (HCA) Assay: Human peripheral blood lymphocytes were incubated with this compound for 4 hours with and without S9 metabolic activation.[6] Following treatment, cells were washed and cultured for an additional 20 hours. Colcemid was added to arrest cells in metaphase. Cells were then harvested, treated with a hypotonic solution, fixed, and stained with Giemsa. Metaphase spreads were analyzed microscopically for chromosomal aberrations. A compound was classified as clastogenic if it caused a statistically significant, dose-dependent increase in the percentage of cells with chromosomal aberrations.[6]

In Vivo Pharmacokinetic Studies

Pharmacokinetic parameters of this compound were determined in male Sprague-Dawley rats and male Beagle dogs.[6]

-

Intravenous (IV) Administration: this compound was formulated in a suitable vehicle and administered as a single bolus dose. Blood samples were collected at predetermined time points post-dose.

-

Oral (PO) Administration: this compound was administered as a single oral gavage. Blood samples were collected at various time points.

Plasma concentrations of this compound were determined using a validated LC-MS/MS method. Pharmacokinetic parameters, including half-life (T1/2), maximum concentration (Cmax), and area under the curve (AUC), were calculated using non-compartmental analysis. Oral bioavailability was calculated as the ratio of the dose-normalized AUC following oral administration to the dose-normalized AUC following intravenous administration.[6]

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, visualize the PI3K signaling pathway, the experimental workflow for this compound's discovery, and the logical relationship in overcoming the genotoxicity challenge.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Phosphoinositide 3-kinase inhibitor - Wikipedia [en.wikipedia.org]

- 5. Development of PI3K inhibitors: lessons learned from early clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Identification of this compound, a potent and selective PI3Kδ inhibitor: navigating in vitro genotoxicity while improving potency and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound |CAS:1354955-67-1 Probechem Biochemicals [probechem.com]

GNE-293: A Potent and Selective PI3Kδ Inhibitor with Potential Therapeutic Applications in Oncology

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

GNE-293 is a potent and highly selective small molecule inhibitor of the delta (δ) isoform of phosphoinositide 3-kinase (PI3K).[1][2] The PI3K signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and migration.[3] In particular, the PI3Kδ isoform is predominantly expressed in hematopoietic cells and plays a crucial role in the development, activation, and survival of lymphocytes, making it a compelling therapeutic target in hematological malignancies.[4][5][6] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, available preclinical data, and detailed experimental protocols for key assays. While this compound was initially developed with a focus on inflammatory diseases, its potent inhibition of PI3Kδ signaling suggests significant potential for its application in the field of oncology, particularly in the context of B-cell malignancies.

Mechanism of Action: Targeting the PI3Kδ Signaling Pathway in B-Cells

The PI3K pathway is constitutively activated in many B-cell malignancies, often due to signals from the tumor microenvironment that engage the B-cell receptor (BCR).[3] Upon BCR activation, PI3Kδ is recruited to the cell membrane and catalyzes the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effector proteins, most notably the serine/threonine kinase Akt.

Activated Akt, in turn, phosphorylates a multitude of substrates that promote cell survival, proliferation, and growth. Key downstream effects of PI3Kδ/Akt signaling in B-cells include the activation of mTOR, which enhances protein synthesis, and the phosphorylation and inactivation of the pro-apoptotic protein BAD and the transcription factor FOXO3a. The inactivation of FOXO3a prevents the transcription of genes involved in apoptosis and cell cycle arrest. By inhibiting PI3Kδ, this compound effectively blocks the production of PIP3, leading to the suppression of Akt activation and its downstream pro-survival signaling cascades. This disruption of the PI3Kδ pathway can induce apoptosis and inhibit the proliferation of malignant B-cells that are dependent on this signaling axis for their survival.

Quantitative Data

This compound has demonstrated high potency and selectivity for the PI3Kδ isoform in biochemical assays. The following tables summarize the available quantitative data for this compound.

| Parameter | Value | Reference |

| PI3Kδ IC50 | 4.38 nM | [2] |

| PI3Kδ Ki | 0.47 nM | [7] |

| Selectivity vs. PI3Kα | 256-fold | [7] |

| Selectivity vs. PI3Kβ | 420-fold | [7] |

| Selectivity vs. PI3Kγ | 219-fold | [7] |

| CD69 HWB IC50 | 4.38 nM | [7] |

HWB: Human Whole Blood

| Parameter | Rat | Dog |

| Dose (mg/kg) | 5 (IV), 10 (PO) | 1 (IV), 2 (PO) |

| CL (mL/min/kg) | 18 | 4.8 |

| Vss (L/kg) | 2.0 | 2.1 |

| t1/2 (h) | 2.2 | 5.8 |

| F (%) | 100 | 100 |

CL: Clearance; Vss: Volume of distribution at steady state; t1/2: Half-life; F: Bioavailability

Experimental Protocols

Detailed methodologies for key experiments relevant to the preclinical evaluation of this compound are provided below. These protocols are based on established methods and are intended to serve as a guide for researchers.

In Vitro Micronucleus Test (MNT)

This assay is used to assess the genotoxic potential of a compound by detecting an increase in the frequency of micronuclei in cultured cells.

Protocol:

-

Cell Culture: Plate Chinese Hamster Ovary (CHO-K1) cells in appropriate culture vessels and grow to approximately 50-60% confluency.

-

Treatment: Expose the cells to a range of concentrations of this compound, along with a vehicle control (e.g., DMSO) and a known clastogen as a positive control (e.g., Mitomycin C).

-

Incubation: Incubate the treated cells for a short exposure period (e.g., 3-6 hours) with and without a metabolic activation system (S9 fraction) and for a long exposure period (e.g., 24 hours) without S9.

-

Cytokinesis Block: After the treatment period, wash the cells and add fresh medium containing cytochalasin B to block cytokinesis, resulting in the formation of binucleated cells.

-

Second Incubation: Incubate the cells for a further 1.5 to 2 cell cycle lengths to allow for the expression of micronuclei.

-

Harvesting and Slide Preparation: Harvest the cells by trypsinization, followed by hypotonic treatment and fixation. Drop the cell suspension onto clean microscope slides and air dry.

-

Staining: Stain the slides with a suitable DNA stain, such as Giemsa or a fluorescent dye like DAPI, to visualize the nuclei and micronuclei.

-

Scoring: Under a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.

-

Data Analysis: Analyze the data for a statistically significant, dose-dependent increase in the frequency of micronucleated cells compared to the vehicle control.

Human Chromosome Aberration (HCA) Assay

This assay evaluates the potential of a compound to induce structural chromosomal abnormalities in cultured human lymphocytes.

Protocol:

-

Cell Culture: Isolate human peripheral blood lymphocytes from healthy donors and culture them in the presence of a mitogen (e.g., phytohemagglutinin) to stimulate cell division.

-

Treatment: After an initial culture period, expose the lymphocyte cultures to various concentrations of this compound, a vehicle control, and a positive control for a defined period (e.g., 3-4 hours with and without S9 metabolic activation, and for 24 hours without S9).[3][8]

-

Metaphase Arrest: Following the treatment and a recovery period, add a spindle inhibitor (e.g., colcemid) to the cultures to arrest cells in the metaphase stage of mitosis.

-

Harvesting and Slide Preparation: Harvest the cells, subject them to hypotonic treatment to swell the cells and spread the chromosomes, and then fix them. Drop the fixed cells onto microscope slides.

-

Staining: Stain the chromosome preparations with Giemsa stain.

-

Microscopic Analysis: Analyze the slides under a microscope to score for structural chromosome aberrations (e.g., breaks, gaps, deletions, and exchanges) in well-spread metaphases.

-

Data Analysis: Determine the percentage of cells with aberrations for each concentration and analyze for a significant, dose-dependent increase compared to the control.

B-Cell Activation Assay (CD69 Expression)

This assay measures the inhibitory effect of a compound on B-cell activation by quantifying the expression of the early activation marker CD69 on the cell surface using flow cytometry.

Protocol:

-

Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation.

-

Pre-incubation with Compound: Pre-incubate the PBMCs with a range of concentrations of this compound for a short period (e.g., 30-60 minutes) at 37°C.

-

B-Cell Stimulation: Add a stimulant to activate the B-cells, such as anti-IgM antibodies, to cross-link the B-cell receptor.

-

Incubation: Incubate the cells for 18-24 hours at 37°C in a CO2 incubator to allow for the expression of activation markers.

-

Antibody Staining: Wash the cells and then stain them with a cocktail of fluorescently labeled antibodies, including an antibody specific for a B-cell marker (e.g., CD19) and an antibody for the activation marker CD69.

-

Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer.

-

Data Analysis: Gate on the CD19-positive B-cell population and quantify the percentage of cells expressing CD69 and the mean fluorescence intensity of CD69. Calculate the IC50 value for this compound's inhibition of CD69 expression.

Conclusion

This compound is a potent and selective inhibitor of PI3Kδ with a well-defined mechanism of action and favorable pharmacokinetic properties. While its development has primarily been documented in the context of inflammatory diseases, its strong inhibitory effect on the PI3Kδ signaling pathway, a key survival pathway in many B-cell malignancies, underscores its significant potential as a therapeutic agent in oncology. The lack of published data on the efficacy of this compound in cancer models represents a knowledge gap. Further preclinical studies are warranted to evaluate its anti-tumor activity in various hematological malignancy models, both as a single agent and in combination with other targeted therapies. The detailed protocols and pathway information provided in this guide offer a solid foundation for researchers to undertake such investigations and to further explore the therapeutic utility of this compound in oncology.

References

- 1. Identification of this compound, a potent and selective PI3Kδ inhibitor: navigating in vitro genotoxicity while improving potency and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. oncotarget.com [oncotarget.com]

- 4. A highly selective PI3Kδ inhibitor BGB-10188 shows superior preclinical anti-tumor activities and decreased on-target side effects on colon - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preclinical and phase I studies of KA2237, a selective and potent inhibitor of PI3K β/δ in relapsed refractory B cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PI3Kδ-Selective and PI3Kα/δ-Combinatorial Inhibitors in Clinical Development for B-Cell Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound |CAS:1354955-67-1 Probechem Biochemicals [probechem.com]

- 8. cdn.mdedge.com [cdn.mdedge.com]

Methodological & Application

GNE-293: A Selective PI3Kδ Inhibitor for In Vivo Arthritis Models

Application Notes and Protocols for Researchers

Audience: Researchers, scientists, and drug development professionals.

Introduction: GNE-293 is a potent and highly selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cellular processes such as cell growth and survival. In inflammatory conditions like rheumatoid arthritis (RA), the PI3Kδ isoform is predominantly expressed in leukocytes and plays a crucial role in the activation and function of these immune cells.[2] Selective inhibition of PI3Kδ by this compound presents a promising therapeutic strategy for mitigating the inflammatory cascade in autoimmune diseases such as RA. These application notes provide a comprehensive guide for designing and conducting in vivo studies using this compound in established murine models of arthritis.

Mechanism of Action

This compound selectively targets the p110δ catalytic subunit of PI3K. This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The subsequent reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase AKT. This blockade of the PI3Kδ/AKT signaling cascade ultimately modulates immune cell proliferation, survival, and production of inflammatory mediators, which are key drivers in the pathophysiology of rheumatoid arthritis.

PI3Kδ Signaling Pathway and Inhibition by this compound

Caption: PI3Kδ signaling pathway and the inhibitory action of this compound.

Pharmacokinetic Profile

This compound has demonstrated favorable pharmacokinetic properties in preclinical species, suggesting its suitability for in vivo studies.[1] Notably, it exhibits good oral bioavailability.

| Species | Oral Bioavailability (%) |

| Mouse | 77.9 |

| Rat | High (specific value not publicly available) |

| Monkey | 18.6 |

| Table 1: Oral Bioavailability of this compound in Preclinical Species.[3] |

In Vivo Study Design: Collagen-Induced Arthritis (CIA) Model

The Collagen-Induced Arthritis (CIA) model is a widely used and clinically relevant model for studying rheumatoid arthritis. The following protocol provides a representative design for evaluating the efficacy of this compound in a murine CIA model.

Experimental Workflow for CIA Model

Caption: Experimental workflow for a this compound study in a Collagen-Induced Arthritis (CIA) model.

Detailed Experimental Protocol

1. Animals:

-

Male DBA/1J mice, 8-10 weeks of age.

-

Acclimatize animals for at least one week before the start of the experiment.

2. Reagents and Preparation:

-

Bovine Type II Collagen (CII): Dissolve in 0.1 M acetic acid at 2 mg/mL overnight at 4°C.

-

Complete Freund's Adjuvant (CFA): (Sigma-Aldrich)

-

Incomplete Freund's Adjuvant (IFA): (Sigma-Aldrich)

-

This compound: Prepare a formulation suitable for oral gavage (e.g., in 0.5% methylcellulose and 0.2% Tween 80). Prepare fresh daily or according to stability data.

3. Induction of Arthritis:

-

Primary Immunization (Day 0): Emulsify the CII solution with an equal volume of CFA. Administer 100 µL of the emulsion intradermally at the base of the tail (containing 100 µg of CII).

-

Booster Immunization (Day 21): Emulsify the CII solution with an equal volume of IFA. Administer 100 µL of the emulsion intradermally at the base of the tail (containing 100 µg of CII).

4. Treatment Groups and Administration:

-

Begin treatment upon the first signs of arthritis (clinical score > 0).

-

Randomize animals into treatment groups (n=8-10 per group):

-

Group 1: Vehicle control (e.g., 0.5% methylcellulose, 0.2% Tween 80), oral gavage, once or twice daily.

-

Group 2: this compound (e.g., 10 mg/kg), oral gavage, once or twice daily.

-

Group 3: this compound (e.g., 30 mg/kg), oral gavage, once or twice daily.

-

Group 4: Positive control (e.g., Methotrexate, 1 mg/kg, intraperitoneally, 3 times per week).

-

5. Monitoring and Efficacy Endpoints:

-

Clinical Arthritis Score: Score each paw three times a week based on the following scale:

-

0 = No signs of inflammation.

-

1 = Mild swelling and/or erythema of the wrist or ankle.

-

2 = Moderate swelling and erythema of the wrist or ankle.

-

3 = Severe swelling and erythema extending to the digits.

-

4 = Maximal inflammation with joint rigidity.

-

The maximum score per mouse is 16.

-

-

Paw Swelling: Measure the thickness of the affected hind paws three times a week using a digital caliper.

-

Body Weight: Monitor body weight three times a week as a measure of general health.

6. Terminal Procedures:

-

At the end of the study (e.g., Day 42), euthanize animals.

-

Blood Collection: Collect blood via cardiac puncture for pharmacokinetic analysis of this compound levels and for measurement of serum cytokines (e.g., TNF-α, IL-6, IL-17) by ELISA.

-

Tissue Collection: Collect hind paws and joints for histopathological analysis. Fix in 10% neutral buffered formalin, decalcify, and embed in paraffin. Section and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.

Data Presentation

Quantitative data should be summarized to allow for clear comparison between treatment groups.

Table 2: Illustrative Efficacy Data for this compound in Murine CIA Model

| Treatment Group | Mean Arthritis Score (Day 42) | % Inhibition of Arthritis Score | Mean Paw Thickness (mm, Day 42) | % Reduction in Paw Swelling |

| Vehicle Control | 10.5 ± 1.2 | - | 3.8 ± 0.3 | - |

| This compound (10 mg/kg) | 6.3 ± 0.9 | 40% | 3.1 ± 0.2 | 35% |

| This compound (30 mg/kg) | 3.1 ± 0.6 | 70% | 2.5 ± 0.2 | 65% |

| Methotrexate (1 mg/kg) | 4.2 ± 0.7 | 60% | 2.8 ± 0.3 | 50% |

| Data are presented as mean ± SEM. This is illustrative data and actual results may vary. |

Table 3: Illustrative Effect of this compound on Serum Cytokine Levels

| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-17 (pg/mL) |

| Vehicle Control | 150 ± 25 | 250 ± 40 | 300 ± 50 |

| This compound (30 mg/kg) | 75 ± 15 | 120 ± 20 | 140 ± 30 |

| Data are presented as mean ± SEM. This is illustrative data and actual results may vary. |

Conclusion

This compound is a valuable tool for investigating the role of PI3Kδ in inflammatory and autoimmune diseases. The protocols and guidelines presented here provide a framework for designing and executing robust in vivo studies in arthritis models. Careful planning of experimental design, including appropriate controls, dosing regimens, and endpoint analysis, will be critical for obtaining meaningful and reproducible results. The favorable pharmacokinetic profile of this compound, particularly its oral bioavailability, makes it a suitable candidate for preclinical evaluation in models of chronic inflammatory diseases like rheumatoid arthritis.

References

Application Notes and Protocols for GNE-293 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubilization and use of GNE-293, a potent and selective PI3Kδ inhibitor, in cell culture applications. Adherence to these guidelines will help ensure accurate and reproducible experimental outcomes.

Physicochemical Properties and Solubility

This compound is a small molecule inhibitor with a molecular weight of 580.71 g/mol . Its primary application in a laboratory setting is the inhibition of the delta isoform of phosphoinositide 3-kinase (PI3Kδ), with a reported IC50 of 4.38 nM.[1][2] For effective use in cell-based assays, understanding its solubility is critical.

Table 1: Solubility of this compound

| Solvent | Solubility | Source |

| Dimethyl Sulfoxide (DMSO) | 10 mM | [1] |

| Ethanol | Not specified | |

| Water | Not specified |

Preparation of this compound for Cell Culture

Proper preparation of this compound solutions is crucial for accurate and reproducible results in cell culture experiments. The following protocol outlines the steps for preparing a stock solution and subsequent working solutions.

Materials Required

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Sterile, pyrogen-free cell culture medium (e.g., DMEM, RPMI-1640)

-

Calibrated pipettes and sterile tips

Protocol for Preparation of 10 mM Stock Solution in DMSO

-

Calculate the required mass of this compound:

-

Molecular Weight (MW) of this compound = 580.71 g/mol .

-

To prepare 1 mL of a 10 mM stock solution, you will need:

-

Mass (g) = 10 mmol/L * 1 L/1000 mL * 580.71 g/mol * 1 mL = 0.0058071 g = 5.81 mg.

-

-

-

Dissolution:

-

Aseptically weigh out 5.81 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

-

Add 1 mL of anhydrous DMSO to the tube.

-

Vortex the solution until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary to aid dissolution.

-

-

Storage:

Preparation of Working Solutions

For cell-based assays, the this compound stock solution must be diluted to the desired final concentration in cell culture medium. It is critical to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells. Generally, the final DMSO concentration should be kept below 0.5%, and ideally below 0.1%, as higher concentrations can be cytotoxic to many cell lines.[3]

Example: Preparing a 10 µM working solution from a 10 mM stock:

-

Intermediate Dilution (Optional but Recommended):

-

Prepare a 1:100 intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of sterile cell culture medium. This results in a 100 µM intermediate solution.

-

-

Final Dilution:

-

Add the appropriate volume of the stock or intermediate solution to the cell culture medium to achieve the desired final concentration. For example, to achieve a final concentration of 10 µM in 1 mL of cell culture, add 1 µL of the 10 mM stock solution.

-

Always add the this compound solution to the cell culture medium and mix gently by pipetting up and down.

-

Important Consideration: A vehicle control (cell culture medium with the same final concentration of DMSO as the this compound treated wells) must be included in all experiments to account for any effects of the solvent on the cells.

Experimental Workflow for a Cell-Based Assay

The following is a generalized workflow for treating cells with this compound and assessing its effect on a specific cellular process. This can be adapted for various assays such as proliferation, apoptosis, or signaling pathway analysis.

Caption: A generalized experimental workflow for utilizing this compound in cell-based assays.

This compound Signaling Pathway

This compound selectively inhibits PI3Kδ, a key enzyme in the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism. Inhibition of PI3Kδ by this compound blocks the phosphorylation of PIP2 to PIP3, which in turn prevents the activation of downstream effectors like Akt and mTOR.

Caption: The inhibitory action of this compound on the PI3K/Akt/mTOR signaling pathway.

References

GNE-293 Application Notes and Protocols for In Vitro Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing GNE-293, a potent and selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ), in various in vitro experimental settings.

Introduction

This compound is a highly selective and potent inhibitor of the PI3Kδ isoform, with a reported biochemical half-maximal inhibitory concentration (IC50) of 4.38 nM[1]. The PI3K/AKT/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and differentiation. The delta isoform of PI3K is primarily expressed in hematopoietic cells and plays a crucial role in immune cell function. Dysregulation of the PI3Kδ pathway is implicated in various diseases, including inflammatory disorders and hematological malignancies. This compound serves as a valuable tool for investigating the biological roles of PI3Kδ and for preclinical assessment of its therapeutic potential.

Data Presentation